molecular formula C23H26N2O B12732007 Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl- CAS No. 84344-49-0

Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-

Cat. No.: B12732007
CAS No.: 84344-49-0
M. Wt: 346.5 g/mol
InChI Key: WVPPXJDJXUTXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthalenyloxy group attached to a propyl chain, which is further connected to a phenyl-substituted piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, typically involves the reaction of 1-naphthol with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)naphthalene. This intermediate is then reacted with 1-phenylpiperazine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a naphthalenyloxy group with a phenyl-substituted piperazine ring makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

84344-49-0

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

1-(3-naphthalen-1-yloxypropyl)-4-phenylpiperazine

InChI

InChI=1S/C23H26N2O/c1-2-10-21(11-3-1)25-17-15-24(16-18-25)14-7-19-26-23-13-6-9-20-8-4-5-12-22(20)23/h1-6,8-13H,7,14-19H2

InChI Key

WVPPXJDJXUTXFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.